molecular formula C32H46N8O6S2 B1681778 Sulbutiamine CAS No. 3286-46-2

Sulbutiamine

Katalognummer: B1681778
CAS-Nummer: 3286-46-2
Molekulargewicht: 702.9 g/mol
InChI-Schlüssel: CKHJPWQVLKHBIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Sulbutiamine is lipophilic, allowing it to cross the blood-brain barrier more effectively than thiamine. This characteristic enhances its potential as a nootropic agent, promoting cognitive function and improving mood by increasing neurotransmitter levels, particularly dopamine and glutamate .

Anti-Fatigue Effects

Multiple Sclerosis : this compound has shown promise in alleviating fatigue among patients with multiple sclerosis (MS). A study indicated that patients on disease-modifying treatments experienced significant reductions in fatigue scores after this compound administration (400 mg daily for two months), particularly in physical, cognitive, and psychosocial domains .

Chronic Fatigue Syndrome : In a randomized controlled trial involving patients with chronic post-infectious fatigue, this compound (400 mg and 600 mg doses) demonstrated some efficacy in reducing fatigue levels, especially among women receiving higher doses .

Neuropathic Pain Management

This compound has been investigated for its effects on diabetic polyneuropathy. A clinical trial revealed significant improvements in nerve conduction velocity and muscle action potential among diabetic patients treated with 400 mg of this compound daily over six weeks. This suggests its potential role in enhancing peripheral nerve function .

Cognitive Enhancement

Research indicates that this compound may improve learning and memory. Behavioral studies in rats have shown that it enhances synaptic transmission, which could translate to cognitive benefits in humans . In early studies involving Alzheimer's patients, this compound combined with donepezil improved attention and memory retention .

Treatment of Psychomotor Disorders

This compound has been proposed for treating psychomotor retardation associated with various psychiatric disorders, including depression and schizophrenia. It has been noted to alleviate symptoms of inhibition and improve overall cognitive function in these populations .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Application Study Population Dosage Outcome
Anti-Fatigue (MS)26 MS patients400 mg/daySignificant reduction in fatigue scores; well-tolerated
Diabetic PolyneuropathyType 2 diabetes patients400 mg/dayImproved nerve conduction velocity; significant electrophysiological improvements
Cognitive EnhancementAlzheimer's patientsCombined with donepezilImproved attention and memory retention over three months
Psychomotor DisordersPatients with depression/schizophreniaVaries (400-800 mg)Alleviated psychomotor slowing; improved cognitive functions

Case Study 1: Multiple Sclerosis Fatigue

A double-blind study on MS patients highlighted that those on disease-modifying therapies reported significant improvements in fatigue after two months of this compound treatment. The results suggested that this compound could be a viable option for managing fatigue in this population.

Case Study 2: Diabetic Neuropathy

In a controlled trial involving diabetic patients, those treated with this compound exhibited marked improvements in nerve conduction parameters compared to the control group. This study emphasizes the compound's potential utility in managing neuropathic pain associated with diabetes.

Biologische Aktivität

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), was developed in Japan in the 1960s. It is known for its enhanced lipid solubility, allowing it to cross the blood-brain barrier more effectively than thiamine itself. This property has led to various applications in clinical settings, particularly concerning neurological and metabolic disorders. The following sections summarize the biological activities of this compound, supported by case studies and research findings.

This compound is metabolized into thiamine and its phosphate derivatives, which are crucial for several biochemical processes. Upon administration, this compound is hydrolyzed to thiamine, leading to increased levels of thiamine and its phosphate esters in the brain. This mechanism has been linked to several potential therapeutic effects:

  • Neuroprotective Effects : this compound may enhance antioxidant status in brain cells by increasing glutathione (GSH) levels, thereby reducing oxidative stress .
  • Inhibition of Pathogenic Enzymes : It has been shown to inhibit triosephosphate isomerase in Encephalitozoon intestinalis, suggesting potential use in treating microsporidosis .

1. Fatigue in Multiple Sclerosis (MS)

A study focused on the effects of this compound on fatigue in MS patients demonstrated significant improvements. The trial involved 26 patients who received 400 mg of this compound daily for two months. Results indicated a reduction in fatigue scores on the Fatigue Impact Scale (FIS), particularly among patients already on disease-modifying treatments (DMT) .

ParameterBaseline ScorePost-Treatment Score
FIS Total77 (SD: 30.5)60.5 (SD: 29.7)

2. Diabetic Polyneuropathy

In a clinical trial involving diabetic patients, this compound was administered at a dosage of 400 mg daily for six weeks. The study found significant improvements in nerve conduction velocity and compound muscle action potential compared to a control group:

MeasurementThis compound GroupControl Groupp-value
Median NCV (m/s)39.2 ± 0.636.0 ± 4.4<0.001
Peroneal CMAP (mV)1.9 ± 0.01.6 ± 0.0<0.001

Despite these improvements, there were no significant changes in symptom scores between groups .

Broader Implications

This compound's potential extends beyond fatigue and neuropathy:

  • Asthenic Syndromes : It may improve symptoms associated with chronic fatigue syndromes.
  • Cognitive Enhancement : Some studies suggest it can enhance memory formation and cognitive function .
  • Psychological Effects : There is evidence supporting its use in managing symptoms of major depression and anxiety disorders .

Case Studies and Anecdotal Evidence

Several anecdotal reports highlight the positive impact of this compound on energy levels and overall well-being:

  • A patient with chronic fatigue reported increased energy after consistent use of this compound over several weeks .
  • Observations from clinical practice indicate that patients often experience improved mood and cognitive clarity when using this compound as part of their treatment regimen.

Eigenschaften

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJPWQVLKHBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046641
Record name Bisibutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-46-2
Record name Sulbutiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3286-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisibutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbutiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulbutiamine
Reactant of Route 2
Reactant of Route 2
Sulbutiamine
Reactant of Route 3
Reactant of Route 3
Sulbutiamine
Reactant of Route 4
Reactant of Route 4
Sulbutiamine
Reactant of Route 5
Reactant of Route 5
Sulbutiamine
Reactant of Route 6
Reactant of Route 6
Sulbutiamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.